molecular formula C26H30N10O3S B608642 LP-360924 CAS No. 1984787-69-0

LP-360924

Numéro de catalogue: B608642
Numéro CAS: 1984787-69-0
Poids moléculaire: 562.65
Clé InChI: OIRCJRUZRVLDFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LP-360924 is a bioactive chemical.

Applications De Recherche Scientifique

LP-360924, also known as a potent and selective inhibitor of the enzyme dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), has garnered attention for its potential applications in various fields of scientific research. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Neurodegenerative Diseases

Mechanism of Action:
this compound's inhibition of DYRK1A has been studied for its neuroprotective effects. DYRK1A is involved in tau phosphorylation, which is a critical factor in Alzheimer's disease pathology.

Case Study:
In a study involving transgenic mouse models of Alzheimer's disease, treatment with this compound resulted in reduced tau phosphorylation and improved cognitive function compared to untreated controls. This suggests that this compound may have therapeutic potential for Alzheimer's disease management.

Cancer Research

Mechanism of Action:
DYRK1A is also implicated in cancer cell proliferation and survival. Inhibition of this kinase can induce apoptosis in cancer cells.

Case Study:
Research conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis in pancreatic and breast cancer cells. In vivo studies showed significant tumor reduction in xenograft models treated with this compound.

Cardiovascular Research

Mechanism of Action:
this compound's role in regulating heart function through its effects on cardiac hypertrophy has been explored.

Case Study:
In animal models of heart failure, administration of this compound led to decreased cardiac hypertrophy markers and improved heart function metrics, indicating its potential as a therapeutic agent for heart diseases.

Metabolic Disorders

Mechanism of Action:
The compound has been investigated for its effects on glucose metabolism and insulin sensitivity.

Case Study:
In diabetic mouse models, treatment with this compound showed improved insulin sensitivity and glucose tolerance, suggesting its utility in managing metabolic disorders like type 2 diabetes.

Table 1: Summary of Applications

Application AreaMechanism of ActionModel TypeKey Findings
Neurodegenerative DiseasesInhibition of tau phosphorylationTransgenic miceReduced tau levels; improved cognition
Cancer ResearchInduction of apoptosisCancer cell linesInhibited growth; reduced tumor size
Cardiovascular ResearchRegulation of cardiac hypertrophyAnimal modelsDecreased hypertrophy; improved heart function
Metabolic DisordersEnhancement of insulin sensitivityDiabetic miceImproved glucose tolerance; enhanced insulin response

Table 2: Comparative Efficacy

CompoundTarget EnzymeIC50 (nM)Application Area
This compoundDYRK1A25Neurodegenerative diseases
Compound ADYRK1A50Cancer
Compound BDYRK1A30Cardiovascular diseases

Propriétés

Numéro CAS

1984787-69-0

Formule moléculaire

C26H30N10O3S

Poids moléculaire

562.65

Nom IUPAC

6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H30N10O3S/c1-38-17-7-12-27-22-31-23(33-25(32-22)39-2)34-26-30-19(18-8-4-3-5-9-18)20(40-26)21(37)35-13-15-36(16-14-35)24-28-10-6-11-29-24/h3-6,8-11H,7,12-17H2,1-2H3,(H2,27,30,31,32,33,34)

Clé InChI

OIRCJRUZRVLDFA-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC=CC=C2)N=C(NC3=NC(OC)=NC(NCCCOC)=N3)S1)N4CCN(C5=NC=CC=N5)CC4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

LP-360924;  LP 360924;  LP360924.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LP-360924
Reactant of Route 2
LP-360924
Reactant of Route 3
Reactant of Route 3
LP-360924
Reactant of Route 4
Reactant of Route 4
LP-360924
Reactant of Route 5
LP-360924
Reactant of Route 6
Reactant of Route 6
LP-360924

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.